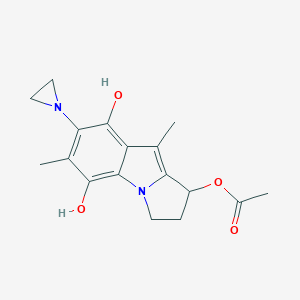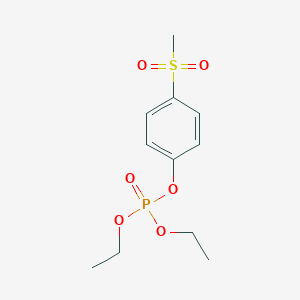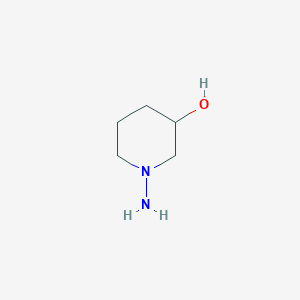
7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate is a synthetic compound that has gained attention in the scientific research community due to its potential applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate involves the activation of the compound by cellular enzymes, which leads to the formation of a highly reactive species. This reactive species then binds to DNA, causing cross-linking and damage to the DNA strands. The damaged DNA cannot replicate properly, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate is its high potency against cancer cells. It has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. However, the compound is highly reactive and can be toxic to normal cells, which limits its use in clinical settings.
Orientations Futures
There are several future directions for the research of 7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate. One area of research is the development of more targeted delivery methods for the compound, which would reduce its toxicity to normal cells. Another area of research is the identification of biomarkers that can predict which patients will respond best to treatment with the compound. Finally, further studies are needed to determine the long-term effects of the compound on normal cells and tissues.
Méthodes De Synthèse
The synthesis of 7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate involves the reaction of 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1H-benz[de]isoquinoline-1,9-diol with N-methylaziridine and acetic anhydride. The product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate has been extensively studied for its potential applications in cancer treatment. The compound works by inducing DNA damage in cancer cells, leading to cell death. It has been shown to be effective against a variety of cancer cell lines, including lung, breast, and colon cancer.
Propriétés
Numéro CAS |
155474-43-4 |
|---|---|
Nom du produit |
7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate |
Formule moléculaire |
C17H20N2O4 |
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
[6-(aziridin-1-yl)-5,8-dihydroxy-4,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl] acetate |
InChI |
InChI=1S/C17H20N2O4/c1-8-12-15(19-5-4-11(13(8)19)23-10(3)20)16(21)9(2)14(17(12)22)18-6-7-18/h11,21-22H,4-7H2,1-3H3 |
Clé InChI |
YILBZZIHASXZNW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CCN2C3=C(C(=C(C(=C13)O)N4CC4)C)O)OC(=O)C |
SMILES canonique |
CC1=C2C(CCN2C3=C(C(=C(C(=C13)O)N4CC4)C)O)OC(=O)C |
Synonymes |
7-(1-azidirinyl)-2,3-dihydro-1-acetoxy-5,8-dihydroxy-6,9-dimethyl-1H-pyrrolo(1,2-a)indole 7-ADAD-1H-PID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)





![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)






![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)